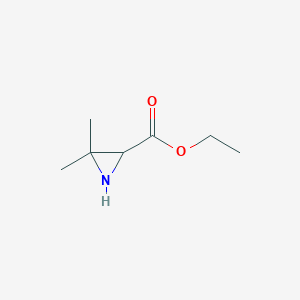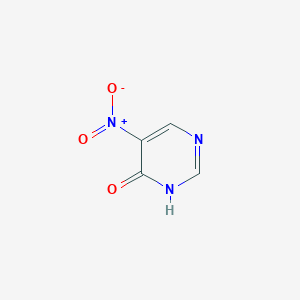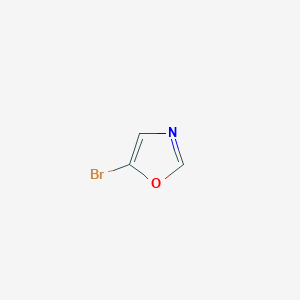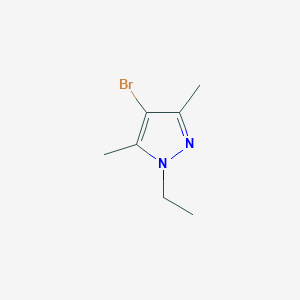
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid
説明
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine and serves as a core structural element in several peptide-based drugs and biologically active compounds. It is a nonproteinogenic amino acid derivative that has been found to have physiological roles and effects on the behavior of mice after peripheral injection .
Synthesis Analysis
The synthesis of Tic derivatives has been approached through various methods. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have utilized enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. A novel synthesis route using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been reported for the efficient production of Tic derivatives . Additionally, dynamic kinetic resolution has been employed to synthesize enantiomers of related compounds with high enantiopurity .
Molecular Structure Analysis
The molecular structure of Tic and its derivatives has been analyzed using 2D DQF-COSY and 2D NOESY NMR, revealing details about rotational isomerism in the bicyclic amino acid derivatives . This structural information is crucial for understanding the biological activity and for the development of new derivatives suitable for peptide synthesis.
Chemical Reactions Analysis
Tic derivatives undergo various chemical reactions, including decarboxylation, which has been examined in different solvents. For instance, decarboxylation of certain Tic derivatives in acetophenone and benzaldehyde solvents leads to the formation of 4-substituted isoquinoline derivatives . The functionalization of Tic derivatives has also been achieved through reactions such as cyclopropanation and Suzuki-Miyaura cross-coupling, expanding the diversity of the derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tic derivatives are influenced by their constrained structure and the presence of various substituents. These properties are essential for their biological activity and pharmacological potential. For example, some derivatives have been found to transiently increase locomotor activity in mice and are detected in the brain after administration, suggesting their ability to cross the blood-brain barrier .
科学的研究の応用
-
- Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel THIQ analogs with potent biological activity is achieved through various synthetic strategies .
- Results : The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been studied .
-
Synthesis of α-Aminophosphonic Acids
- Application : 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is used in the synthesis of α-Aminophosphonic Acids containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
Safety And Hazards
The safety information available indicates that 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . This means it is harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMYLDYQDFRTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619469 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |
CAS RN |
933752-32-0 | |
| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)








